Cas no 920419-20-1 (ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate)

ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate structure
920419-20-1 structure
商品名:ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate
CAS番号:920419-20-1
MF:C15H20N6O3
メガワット:332.357702255249
CID:5907470
PubChem ID:27646367

ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate 化学的及び物理的性質

名前と識別子

    • ethyl 3-[[1-(4-methylphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate
    • ethyl 3-(3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
    • 920419-20-1
    • AKOS002058783
    • ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
    • F2072-0126
    • ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate
    • インチ: 1S/C15H20N6O3/c1-4-24-13(22)9-10-20(15(23)16-3)14-17-18-19-21(14)12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,23)
    • InChIKey: HBHNPLJUZKLTLL-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)CCN(C1N(C2=CC=C(C)C=C2)N=NN=1)C(=O)NC

計算された属性

  • せいみつぶんしりょう: 332.15968852g/mol
  • どういたいしつりょう: 332.15968852g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 8
  • 複雑さ: 414
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 111Ų

ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2072-0126-2mg
ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
920419-20-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2072-0126-1mg
ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
920419-20-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2072-0126-20μmol
ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
920419-20-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2072-0126-10mg
ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
920419-20-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2072-0126-2μmol
ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
920419-20-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2072-0126-10μmol
ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
920419-20-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2072-0126-4mg
ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
920419-20-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2072-0126-20mg
ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
920419-20-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2072-0126-5mg
ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
920419-20-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2072-0126-5μmol
ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate
920419-20-1 90%+
5μl
$63.0 2023-05-16

ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate 関連文献

ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoateに関する追加情報

Professional Introduction to Ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate (CAS No. 920419-20-1)

Ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate, a compound with the CAS number 920419-20-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular structure incorporates several key functional groups that contribute to its reactivity and biological activity, making it a subject of intense research interest.

The core of this compound is the 1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl moiety, which is known for its ability to interact with biological targets in novel ways. The presence of a tetrazole ring enhances the compound's binding affinity and selectivity, properties that are critical in the design of new therapeutic agents. Furthermore, the carbamoyl group and the aminopropanoate moiety contribute to the compound's solubility and metabolic stability, factors that are essential for its potential use in clinical settings.

In recent years, there has been a growing interest in the development of new compounds that can modulate neurological pathways. The structural features of Ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate make it a promising candidate for investigating its effects on central nervous system (CNS) disorders. Studies have shown that compounds with similar structural motifs can exhibit potent activity against a range of neurological conditions, including depression and anxiety disorders.

The synthesis of Ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound. One of the key challenges in synthesizing this molecule is the introduction of the tetrazole ring without affecting other functional groups. However, recent advancements in synthetic methodologies have made it possible to achieve high yields and selectivity in these reactions.

The pharmacological properties of Ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate have been extensively studied in vitro and in vivo. Preliminary results suggest that this compound exhibits significant binding affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. These interactions may lead to novel therapeutic effects that could be beneficial in treating CNS disorders.

In addition to its potential applications in CNS drug development, Ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate may also have utility in other therapeutic areas. For instance, its structural features suggest that it could interact with enzymes involved in inflammation and pain signaling pathways. This opens up possibilities for its use in developing new treatments for chronic pain conditions and inflammatory diseases.

The development of new pharmaceutical compounds often involves rigorous testing to ensure safety and efficacy before they can be used in clinical settings. Ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate is currently undergoing preclinical studies to evaluate its pharmacokinetic properties and potential side effects. These studies are crucial for determining whether this compound is suitable for further development into a new drug.

The role of computational chemistry has been instrumental in understanding the behavior of Ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate at both molecular and cellular levels. Advanced computational methods have allowed researchers to predict how this compound will interact with biological targets and how it will be processed by the body. These predictions are valuable for guiding experimental studies and optimizing drug design.

The future prospects for Ethyl 3-({1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}carbamoyl)aminopropanoate are promising. As more data becomes available from preclinical studies and computational analyses, researchers will gain a deeper understanding of its potential therapeutic applications. This knowledge could lead to the development of new treatments for various diseases and conditions.

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